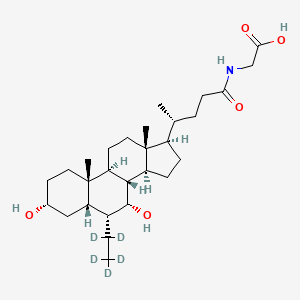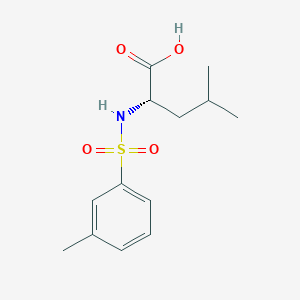
(m-Tolylsulfonyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(m-Tolylsulfonyl)-L-leucine is an organic compound with the molecular formula C13H19NO4S. It is a derivative of L-leucine, an essential amino acid, and features a tolylsulfonyl group attached to the amino acid structure. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-leucine typically involves the reaction of L-leucine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve L-leucine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add m-toluenesulfonyl chloride while maintaining the temperature below 5°C.
- Stir the reaction mixture for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, reagent addition, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
(m-Tolylsulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfinyl or thiol derivatives.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(m-Tolylsulfonyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tolylsulfonyl group into molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (m-Tolylsulfonyl)-L-leucine involves its ability to interact with various molecular targets through its functional groups. The tolylsulfonyl group can form strong interactions with nucleophiles, while the leucine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions enable the compound to modify biological molecules and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(m-Tolylsulfonyl)glycine: Similar structure but with glycine instead of leucine.
(m-Tolylsulfonyl)proline: Contains proline instead of leucine.
(p-Tolylsulfonyl)-L-leucine: Similar compound with the sulfonyl group attached to the para position of the tolyl ring.
Uniqueness
(m-Tolylsulfonyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of sulfonyl groups on amino acids and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C13H19NO4S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16)/t12-/m0/s1 |
Clé InChI |
NHBVUJXATNLPMN-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


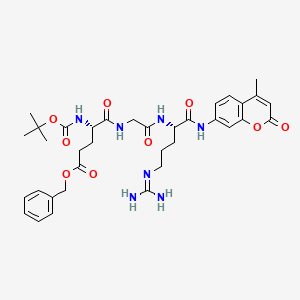

![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
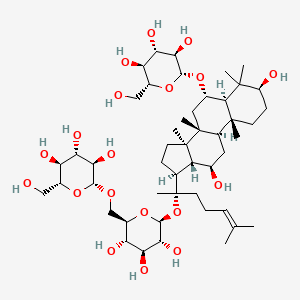
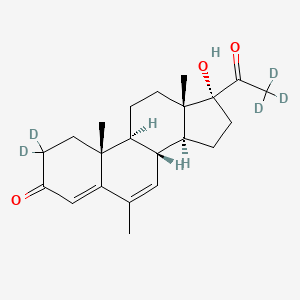
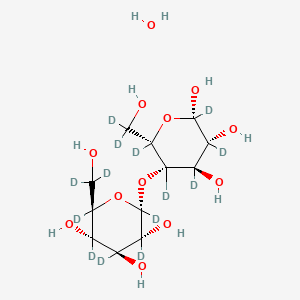
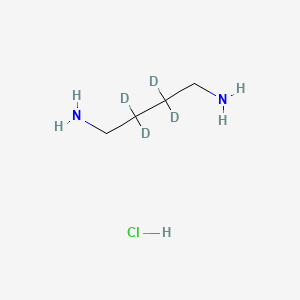



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
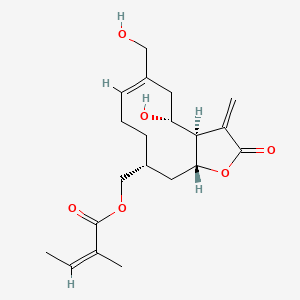
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
